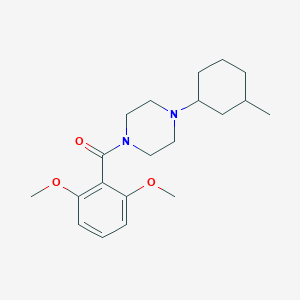![molecular formula C18H28N2O3 B247591 4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)
4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine, commonly known as DMMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. This compound is a derivative of the more well-known psychedelic drug mescaline. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications, as well as its effects on the central nervous system.
Mecanismo De Acción
DMMDA-2 is believed to work by interacting with serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to induce a range of effects on the central nervous system, including changes in perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMMDA-2 in lab experiments is its ability to selectively bind to serotonin receptors, which can help researchers better understand the role of these receptors in mental health disorders. However, limitations include the potential for side effects and the difficulty in obtaining the compound for research purposes.
Direcciones Futuras
Future research on DMMDA-2 could focus on exploring its potential therapeutic applications in treating mental health disorders, as well as its potential use in treating drug addiction. Additionally, research could explore the mechanisms of action of DMMDA-2 and its effects on the central nervous system in greater detail. Finally, future studies could aim to develop new and improved methods for synthesizing DMMDA-2, which could make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of DMMDA-2 involves multiple steps, including the reaction of 2,5-dimethoxybenzyl chloride with piperidine, followed by the reaction with morpholine. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied for its potential therapeutic applications in treating various mental health disorders, including depression and anxiety. Additionally, it has been studied for its potential use in treating drug addiction. The compound has also been used in research to better understand the mechanisms of action of psychoactive drugs.
Propiedades
Fórmula molecular |
C18H28N2O3 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H28N2O3/c1-21-17-3-4-18(22-2)15(13-17)14-19-7-5-16(6-8-19)20-9-11-23-12-10-20/h3-4,13,16H,5-12,14H2,1-2H3 |
Clave InChI |
IEAHTXFSBIZIHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCOCC3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)




